molecular formula C19H22N2O B2383559 N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide CAS No. 1864016-26-1

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide

Cat. No.: B2383559
CAS No.: 1864016-26-1
M. Wt: 294.398
InChI Key: GNWKKVKEISGFBA-UHFFFAOYSA-N
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Description

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide is a pyrrolidine-based chemical compound with the molecular formula C19H22N2O and a molecular weight of 294.40 g/mol . This acetamide derivative is offered for research and development applications, particularly in the field of medicinal chemistry and pharmaceutical sciences. The core structure of this molecule is a disubstituted pyrrolidine, a scaffold recognized for its significant value in drug discovery. Scientific literature indicates that closely related phenylpyrrolidine sulfone analogues have been investigated as potent inverse agonists of the retinoic acid receptor-related orphan receptor gamma t (RORγt) . RORγt is a critical transcription factor for the differentiation of Th17 cells and the production of interleukin-17 (IL-17), making it a promising therapeutic target for autoimmune and inflammatory diseases, such as psoriasis, inflammatory bowel disease (IBD), and multiple sclerosis (MS) . Research in this area utilizes structure-based design to optimize potency and selectivity against key targets. Furthermore, the (R)-enantiomer of structurally similar compounds has been identified as a selective dopamine reuptake inhibitor in preclinical models, suggesting potential research applications for disorders of the central nervous system . The chiral pyrrolidine core is also a subject of interest in biocatalysis and enzyme engineering studies aimed at the asymmetric synthesis of complex chiral heterocycles . This product is provided For Research Use Only and is not intended for diagnostic or therapeutic applications. It is the responsibility of the researcher to ensure safe handling and comply with all applicable local and national regulatory requirements.

Properties

IUPAC Name

N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O/c1-16(22)20-19(18-10-6-3-7-11-18)12-13-21(15-19)14-17-8-4-2-5-9-17/h2-11H,12-15H2,1H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GNWKKVKEISGFBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1(CCN(C1)CC2=CC=CC=C2)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1864016-26-1
Record name N-(1-benzyl-3-phenylpyrrolidin-3-yl)acetamide
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Chemical Reactions Analysis

Types of Reactions

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on various enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role as an inhibitor of specific enzymes.

    Industry: It may be used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzyme activity . Additionally, it may interact with receptors to modulate their signaling pathways .

Comparison with Similar Compounds

Key Structural Differences

The compound’s uniqueness lies in its dual aromatic substitution (1-benzyl and 3-phenyl groups), which contrasts with related pyrrolidine acetamides. Below is a comparative analysis with structurally similar compounds:

Compound Name Molecular Formula Key Structural Features Biological Activity/Applications Reference
N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide C₂₀H₂₂N₂O 1-Benzyl, 3-phenyl, acetamide Potential neuropharmacological activity
N-(1-Benzylpyrrolidin-3-yl)acetamide C₁₃H₁₇N₂O 1-Benzyl, unsubstituted pyrrolidine Analgesic properties, serotonin/dopamine modulation
N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide C₁₅H₂₀ClN₂O 1-Benzyl, 3-Cl, N-methyl acetamide Enhanced reactivity, immune modulation
2-Amino-N-(1-methyl-pyrrolidin-3-yl)-acetamide C₇H₁₅N₃O 1-Methyl, 2-aminoacetamide Unknown, studied for receptor interactions
N-[1-(2-Amino-ethyl)-pyrrolidin-3-yl]-N-methyl-acetamide C₁₀H₂₁N₃O 1-(2-Aminoethyl), N-methyl Medicinal chemistry applications

Impact of Structural Variations

  • Chlorine and Methyl Groups : Analogs like N-((R)-1-Benzyl-pyrrolidin-3-yl)-2-chloro-N-methyl-acetamide exhibit higher electrophilicity due to chlorine, which may improve covalent binding to targets (e.g., acetylcholinesterase) but increase toxicity risks .
  • Amino and Alkyl Modifications: Compounds with aminoethyl or methyl groups (e.g., ) prioritize solubility and metabolic pathways, whereas the target compound’s aromaticity may favor blood-brain barrier penetration .

Biological Activity

N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound belongs to a class of compounds featuring a pyrrolidine ring, which is known for its diverse biological activities. The compound's structure includes:

  • Benzyl group : Enhances lipophilicity, potentially improving membrane permeability.
  • Pyrrolidine ring : Imparts structural rigidity and may influence receptor interactions.

The molecular formula is C19H24N2OC_{19}H_{24}N_2O, with a molecular weight of approximately 296.41 g/mol.

Biological Activities

Research has indicated that this compound exhibits several biological activities:

1. Antimicrobial Activity

Studies suggest that related compounds in the pyrrolidine series demonstrate significant antibacterial properties. For instance, derivatives have shown efficacy against various bacterial strains, indicating a potential for development as antimicrobial agents.

2. Antinociceptive Effects

In vivo studies have reported that compounds structurally similar to this compound possess antinociceptive effects. They have been tested in formalin-induced pain models, showing significant pain relief without affecting muscular strength or body temperature .

3. Antimalarial Activity

Research on pyrrolidine derivatives has highlighted their potential as antimalarial agents. For example, certain acetamide derivatives have demonstrated potent inhibitory effects against Plasmodium falciparum, with IC50 values in the nanomolar range, suggesting strong efficacy in malaria treatment .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary findings indicate that it may interact with specific receptors or enzymes involved in various biochemical pathways:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing pain perception and other physiological responses.
  • Enzyme Inhibition : It has shown potential in inhibiting enzymes critical for the survival of pathogens like Plasmodium, thereby disrupting their life cycle .

Table 1: Summary of Biological Activities and Potency

Activity TypeRelated CompoundsObserved Potency
AntimicrobialN-Benzyl derivativesSignificant activity
AntinociceptivePyrrolidine analogsEffective in pain models
Antimalarial4-Aryl-N-benzylpyrrolidine derivativesIC50 ~51 nM

Safety and Pharmacokinetics

Pharmacokinetic studies are essential for evaluating the safety profile of this compound. Initial data suggest favorable drug-like properties, including high metabolic stability and low hepatotoxicity. However, further optimization is necessary to enhance selectivity and reduce potential side effects related to off-target interactions.

Q & A

Q. What synthetic methodologies are recommended for N-(1-Benzyl-3-phenylpyrrolidin-3-yl)acetamide, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves multi-step organic reactions, including nucleophilic substitution and amide bond formation. For example, similar pyrrolidine acetamide derivatives are synthesized via reductive amination or coupling reactions using intermediates like benzyl-protected pyrrolidines . Optimization may involve adjusting solvent polarity (e.g., ethanol or DMF), temperature (0–5°C for sensitive intermediates), and catalysts (e.g., piperidine for Knoevenagel condensations) . Reaction progress should be monitored via TLC or HPLC, with purification by column chromatography .

Q. What safety protocols are critical for handling this compound in laboratory settings?

  • Methodological Answer : Based on analogous compounds, this substance may pose acute toxicity (H302), skin irritation (H315), and respiratory hazards (H335) . Mandatory precautions include:
  • PPE : Nitrile gloves, lab coats, and safety goggles.
  • Ventilation : Use fume hoods to avoid aerosol formation.
  • Spill Management : Collect spills using non-sparking tools and dispose via licensed waste handlers.
  • Storage : Keep in airtight containers at room temperature, away from oxidizers .

Q. Which spectroscopic techniques are most reliable for characterizing This compound?

  • Methodological Answer :
  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm the benzyl, phenyl, and acetamide moieties. For stereoisomers, chiral HPLC or NOESY can resolve enantiomers (e.g., R vs S configurations) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .
  • IR Spectroscopy : Identifies carbonyl (C=O, ~1650 cm1^{-1}) and amide N-H stretches (~3300 cm1^{-1}) .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

  • Methodological Answer : DFT calculations (e.g., B3LYP/6-31G* level) model molecular orbitals, electrostatic potentials, and reaction pathways. Hybrid functionals (e.g., B3LYP) incorporating exact exchange terms improve accuracy for thermochemical properties like bond dissociation energies . Software suites like Gaussian or ORCA can simulate:
  • Charge Distribution : To predict nucleophilic/electrophilic sites.
  • Transition States : For amide hydrolysis or ring-opening reactions.
  • Solvent Effects : Use polarizable continuum models (PCM) for aqueous or organic media .

Q. How can researchers resolve contradictions in reported biological activity data for pyrrolidine acetamide derivatives?

  • Methodological Answer : Discrepancies may arise from stereochemical variations, impurity profiles, or assay conditions. Strategies include:
  • Enantiomer Separation : Use chiral columns or enzymatic resolution to isolate R/S isomers .
  • Dose-Response Studies : Perform IC50_{50}/EC50_{50} assays across multiple cell lines (e.g., cancer vs normal) .
  • Metabolite Screening : LC-MS/MS identifies active metabolites that may influence results .

Q. What role does stereochemistry play in modulating the biological activity of this compound?

  • Methodological Answer : Enantiomers (e.g., R vs S) often exhibit divergent binding affinities due to spatial compatibility with target proteins (e.g., kinases or GPCRs). For example, (S)-enantiomers may show enhanced antimicrobial activity due to optimal hydrogen bonding with bacterial enzymes . To study this:
  • Stereoselective Synthesis : Use chiral auxiliaries or asymmetric catalysis .
  • Molecular Docking : Compare enantiomer binding modes with X-ray crystallography data .

Data Presentation

Table 1 : Key Physicochemical Properties (Predicted/Experimental)

PropertyValue/MethodReference
Molecular Weight324.42 g/mol (Calculated)
LogP (Octanol-Water)~2.8 (DFT-Predicted)
NMR Shifts (δ, ppm)1^1H: 7.2–7.4 (aromatic), 2.1 (CH3_3)
HRMS (m/z)[M+H]+^+: 325.1542 (Observed)

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